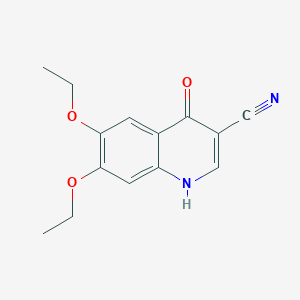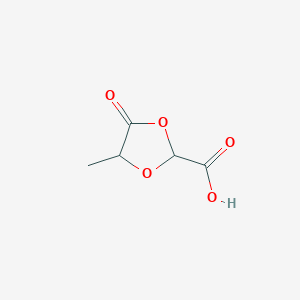
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C10H11ClN2O3. It is a derivative of nicotinic acid and contains a chloro-substituted pyridine ring, a hydroxyazetidine moiety, and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloronicotinic acid.
Esterification: The 5-chloronicotinic acid is then esterified using methanol and a suitable acid catalyst to form methyl 5-chloronicotinate.
Azetidine Introduction: The azetidine ring is introduced through a nucleophilic substitution reaction, where 3-hydroxyazetidine reacts with methyl 5-chloronicotinate under basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
作用机制
The mechanism of action of Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with active sites of enzymes, while the chloro-substituted pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the chloro and azetidine substitutions.
5-Chloronicotinic acid: Lacks the ester and azetidine groups but shares the chloro-substituted pyridine ring.
3-Hydroxyazetidine: Contains the azetidine ring but lacks the nicotinate moiety
Uniqueness
Methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyazetidine and chloro-substituted pyridine ring allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development .
属性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC 名称 |
methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-10(15)8-2-6(11)3-12-9(8)13-4-7(14)5-13/h2-3,7,14H,4-5H2,1H3 |
InChI 键 |
YIYXUIZUVGIFNX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
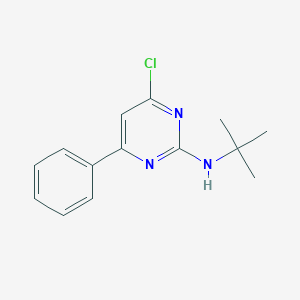
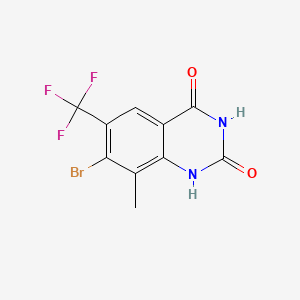
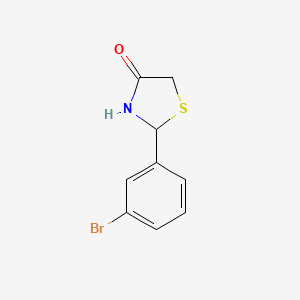
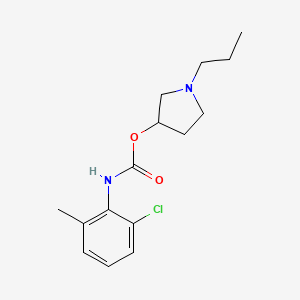
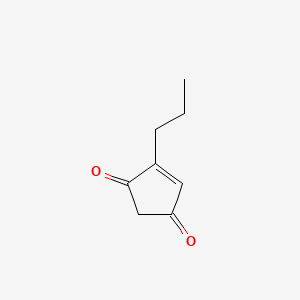
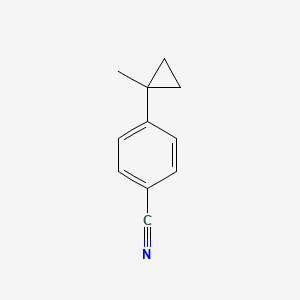
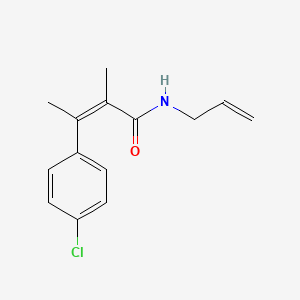
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
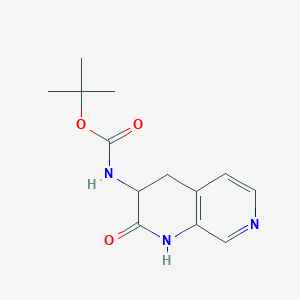
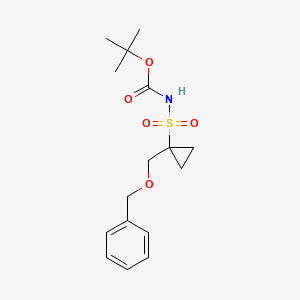
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
